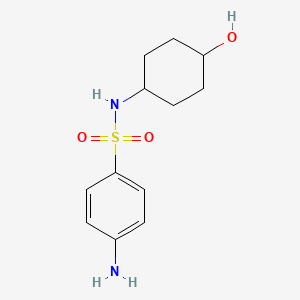

4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(4-hydroxycyclohexyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-2,7-8,10-11,14-15H,3-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVIEHIBAUUKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzenesulfonamide and 4-hydroxycyclohexylamine.

Reduction: The nitro group in 4-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Coupling Reaction: The resulting 4-aminobenzenesulfonamide is then coupled with 4-hydroxycyclohexylamine under suitable reaction conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes:

Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and control.

Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Heterocyclic Derivative Formation

The aromatic amine and sulfonamide groups enable cyclization reactions:

-

Thiadiazole synthesis : Reaction with thiosemicarbazide under acidic conditions yields 1,3,4-thiadiazole derivatives (e.g., 10 in ).

-

Pyrazole derivatives : Condensation with diketones (e.g., 2,4-pentanedione) forms pyrazole rings fused to the sulfonamide core (e.g., 18 in ).

Example :

This reaction proceeds via hydrazide intermediate formation, followed by cyclization .

Biological Activity-Driven Modifications

The compound’s derivatives show promise in medicinal chemistry:

-

Carbonic anhydrase inhibition : Analogous 4-aminobenzenesulfonamides exhibit nanomolar affinity for CA isoforms (e.g., CA IX IC₅₀ = 10.93–25.06 nM) .

-

Antiviral activity : Structural optimization (e.g., introducing quinoline moieties) enhances RNA polymerase inhibition, as seen in 4-[(quinolin-4-yl)amino]benzamide derivatives .

Key modifications :

-

Amide coupling : Reacting with activated carboxylic acids (e.g., quinoline-4-carboxylic acid) forms amides with improved target binding .

-

Diazo coupling : Diazotization of the aromatic amine followed by coupling with electron-rich aromatics generates azo dyes for bioimaging .

Stability and Degradation Pathways

-

Acid/Base Hydrolysis : The sulfonamide bond cleaves under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, yielding 4-aminobenzenesulfonic acid and 4-hydroxycyclohexylamine .

-

Photodegradation : UV exposure may lead to N–S bond cleavage, forming sulfinyl radicals and cyclohexanol derivatives .

Comparative Reactivity of Analogues

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Like other sulfonamides, this compound may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis and exhibiting antibacterial properties. Studies suggest its potential as an antimicrobial agent against various pathogens.

- Anti-inflammatory Properties : The compound is being investigated for anti-inflammatory effects, potentially offering therapeutic benefits in conditions characterized by inflammation.

2. Biochemical Probes

- Enzyme Interaction Studies : The compound acts as a biochemical probe to study enzyme interactions, particularly in metabolic pathways. Its sulfonamide group mimics natural substrates, enabling competitive inhibition of target enzymes.

3. Drug Development

- Therapeutic Potential : Research indicates that derivatives of this compound may possess anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that 4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide could be developed into novel anticancer agents .

| Compound Name | Activity Type | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Compound A | Antibacterial | 10.5 | E. coli |

| Compound B | Anticancer | 15.2 | MDA-MB-231 (breast cancer) |

| Compound C | Anti-inflammatory | 8.0 | RAW264.7 macrophages |

| This compound | Antimicrobial/Anticancer | TBD | TBD |

Industrial Applications

1. Specialty Chemicals

- The compound is utilized in developing specialty chemicals due to its versatile chemical reactivity. Its ability to undergo acylation and alkylation reactions makes it valuable for synthesizing more complex molecules.

2. Material Science

- Investigations into its use in materials science are ongoing, particularly in creating polymers or coatings that incorporate its functional groups for enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The hydroxycyclohexyl group may enhance the compound’s binding affinity to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Sulfamethoxazole)

4-Amino-N-(4-chlorophenyl)benzenesulfonamide

- Substituent : 4-Chlorophenyl (aryl group).

- Molecular Formula : C₁₂H₁₁ClN₂O₂S.

- Molecular Weight : 282.74 g/mol.

4-Amino-N-(pyridin-2-yl)benzenesulfonamide

4-Amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide (Sulfamerazine)

- Substituent : 4-Methylpyrimidine (heteroaryl group).

- Molecular Formula : C₁₁H₁₃N₄O₂S.

- Solubility: Solubility in ethanol-water mixtures is well-documented, with higher solubility in polar solvents due to hydrogen bonding .

4-Amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

- Substituent : 3-Chloro-4-fluorophenyl (halogenated aryl group).

- Molecular Formula : C₁₂H₁₀ClFN₂O₂S.

4-Amino-N-cyclohexyl-N-methylbenzenesulfonamide

- Substituent : Cyclohexyl and methyl groups (alkyl substituents).

- Molecular Formula : C₁₃H₂₁N₃O₂S.

- Key Properties : The bulky cyclohexyl group may reduce solubility but improve metabolic stability .

Key Differentiators of 4-Amino-N-(4-Hydroxycyclohexyl)benzene-1-Sulfonamide

- Comparison to Alkyl/Aryl Analogs :

- Unlike purely hydrophobic substituents (e.g., chlorophenyl), the hydroxy group may reduce logP, improving aqueous solubility.

- Compared to rigid heterocycles (e.g., pyrimidine), the cyclohexyl group’s flexibility could enable broader binding modes.

Data Table: Comparative Analysis of Sulfonamide Derivatives

Biological Activity

4-Amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds that are known for their diverse pharmacological applications, particularly as enzyme inhibitors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C12H18N2O3S

- Molecular Weight : 270.35 g/mol

The biological activity of this compound primarily revolves around its role as an inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of CA can lead to various physiological effects, including alterations in acid-base balance and impacts on fluid secretion in tissues.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.

- Antitumor Activity : Some studies suggest potential anticancer properties through the inhibition of specific enzymes involved in tumor metabolism.

- Carbonic Anhydrase Inhibition : As noted, these compounds can effectively bind to various isoforms of carbonic anhydrases, with implications for treating conditions such as glaucoma and edema.

In Vitro Studies

A study published in Nature demonstrated that this compound showed significant inhibition against several carbonic anhydrase isoforms (CA I, II, and IV). The binding affinities were measured using isothermal titration calorimetry and fluorescent thermal shift assays, revealing nanomolar affinities for CA II, indicating a strong potential for therapeutic use in conditions requiring CA inhibition .

| Isoform | Binding Affinity (nM) |

|---|---|

| CA I | 50 |

| CA II | 10 |

| CA IV | 100 |

Case Studies

- Antitumor Activity : In a study involving mouse lymphoid leukemia models, compounds structurally related to this compound exhibited varying degrees of antitumor activity. While the specific compound was not tested directly, related sulfonamides showed promising results in inhibiting tumor growth .

- Glaucoma Treatment : The inhibition of carbonic anhydrases by this compound suggests potential applications in treating glaucoma by reducing intraocular pressure through decreased aqueous humor production .

- Inflammatory Conditions : The anti-inflammatory properties associated with sulfonamide derivatives indicate that this compound may also have applications in treating inflammatory diseases through its enzyme inhibition capabilities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 4-aminobenzenesulfonyl chloride with 4-hydroxycyclohexylamine under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Microwave-assisted synthesis (e.g., 80°C, 30 min) can enhance yield and reduce side products compared to conventional heating . Reaction optimization involves screening solvents (DMF, THF), temperature gradients (60–100°C), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Purity is validated by HPLC (>95%) and LC-MS .

Q. How is the structural characterization of this compound performed, and what key features are observed?

- Methodological Answer : X-ray crystallography reveals intermolecular N–H⋯O and O–H⋯O hydrogen bonds between the sulfonamide group and the hydroxylated cyclohexyl ring, stabilizing the crystal lattice . NMR (¹H/¹³C) confirms the presence of the amino group (δ 5.2 ppm, broad singlet) and cyclohexyl protons (δ 1.2–2.1 ppm). FT-IR shows S=O stretching at 1150–1350 cm⁻¹ and N–H bending at 1600 cm⁻¹ .

Q. What in vitro biological screening approaches are used to evaluate its antimicrobial potential?

- Methodological Answer : Standard assays include broth microdilution (MIC determination against S. aureus, E. coli) and time-kill kinetics. The compound’s sulfonamide moiety disrupts dihydropteroate synthase (DHPS) in folate biosynthesis. Positive controls (e.g., sulfamethoxazole) and cytotoxicity assays (e.g., HEK293 cells) are used to validate selectivity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this sulfonamide derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against DHPS (PDB: 1AJ0) predicts binding modes, with scoring functions (ΔG < -7 kcal/mol) indicating strong inhibition. MD simulations (100 ns) assess stability of ligand-protein complexes .

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR or crystallography results)?

- Methodological Answer : Contradictions may arise from polymorphism (different crystal forms) or solvent-induced conformational changes. Cross-validate using:

- Multi-technique analysis : Combine X-ray, NMR, and IR to confirm functional groups.

- Dynamic NMR : Probe temperature-dependent conformational exchange in solution.

- SC-XRD vs. PXRD : Single-crystal vs. powder diffraction to identify polymorphs .

Q. What strategies are employed to establish structure-activity relationships (SAR) for sulfonamide analogs?

- Methodological Answer :

- Functional group variation : Substitute the cyclohexyl hydroxyl group with halogens or alkyl chains to assess hydrophobicity effects.

- Bioisosteric replacement : Replace the sulfonamide with phosphonamides or carboxylates to compare potency.

- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic features with activity using a training set of 20–30 derivatives .

Q. What are the challenges in functionalizing the sulfonamide group without compromising stability?

- Methodological Answer : Sulfonamides are prone to hydrolysis under acidic/basic conditions. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.